molecular formula C18H17BrFN5O B10940339 (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(4-fluorobenzyl)piperazin-1-yl]methanone

(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(4-fluorobenzyl)piperazin-1-yl]methanone

Cat. No.: B10940339
M. Wt: 418.3 g/mol
InChI Key: LWVURIZOFDXLMN-UHFFFAOYSA-N
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Description

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from the preparation of the pyrazolo[1,5-a]pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the bromination of pyrazolo[1,5-a]pyrimidine can be achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling and function. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE apart is its unique combination of the pyrazolo[1,5-a]pyrimidine core with a fluorobenzyl piperazine moiety. This structural arrangement imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H17BrFN5O

Molecular Weight

418.3 g/mol

IUPAC Name

(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H17BrFN5O/c19-14-10-21-17-9-16(22-25(17)12-14)18(26)24-7-5-23(6-8-24)11-13-1-3-15(20)4-2-13/h1-4,9-10,12H,5-8,11H2

InChI Key

LWVURIZOFDXLMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=NN4C=C(C=NC4=C3)Br

Origin of Product

United States

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